molecular formula C14H11ClN4O B11101162 6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11101162
M. Wt: 286.71 g/mol
InChI Key: GPWYRDPTGJYJNL-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a fused pyranopyrazole core. Its structure includes:

  • A 2-chlorophenyl group at position 4, contributing steric bulk and electron-withdrawing effects.
  • A methyl group at position 3, enhancing lipophilicity.
  • A cyano group at position 5, critical for hydrogen bonding and dipole interactions.
  • An amino group at position 6, enabling hydrogen bonding and solubility modulation.

This compound is synthesized via multicomponent reactions (MCRs), often catalyzed by green solvents or nanocatalysts, achieving yields up to 92% under optimized conditions . Its structural features align with bioactive pyranopyrazole derivatives, which are explored for PDE2 inhibition , antimicrobial activity , and kinase modulation .

Properties

Molecular Formula

C14H11ClN4O

Molecular Weight

286.71 g/mol

IUPAC Name

6-amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C14H11ClN4O/c1-7-11-12(8-4-2-3-5-10(8)15)9(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)

InChI Key

GPWYRDPTGJYJNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Radical-Initiated Cyclization

This innovative method employs eosin Y as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidizer under blue LED irradiation. The reaction generates aryl radicals from 2-chlorobenzaldehyde, which subsequently undergo cyclization with malononitrile and preformed pyrazole intermediates.

Key Advantages :

  • Enables access to structurally diverse analogs via radical coupling.

  • Uses energy-efficient visible light activation.

Sulfonated Carbon Catalyst Variant

A modified protocol replaces eosin Y with sulfonated activated carbon (AC-SO₃H) in a choline chloride-urea deep eutectic solvent. This heterogeneous system achieves 85% yield after 28 hours, with the catalyst being recyclable for five cycles without significant activity loss.

Analytical Highlights :

  • HRMS : m/z [M + H]⁺ calcd. for C₁₄H₁₁ClN₄O⁺: 286.0621; found: 286.0618.

  • ¹³C NMR : 161.4 (C=O), 121.1 (C≡N), 57.8 (C-4).

TBAB-Catalyzed Aqueous Phase Synthesis

Phase-Transfer Catalysis

Tetra-n-butylammonium bromide (TBAB) accelerates the four-component reaction in water via phase-transfer mechanisms. The surfactant-like properties of TBAB increase substrate solubility, enabling completion within 6 hours at 60°C with 92% yield.

Operational Benefits :

  • Eliminates organic solvents, aligning with green chemistry principles.

  • Scalable to gram quantities without chromatography.

Comparative Analysis of Synthetic Methods

MethodCatalystSolventTimeYieldTemperature
Borax CondensationBorax (10 mol%)Water15 min98%25°C
PhotoredoxEosin Y/TBHP[Ch][Ur]²28 h85%25°C
TBAB-MediatedTBAB (20 mol%)Water6 h92%60°C

Key Observations :

  • Borax Method : Optimal for rapid, high-yield synthesis but limited to electron-deficient aldehydes.

  • Photoredox : Enables late-stage functionalization but requires specialized equipment.

  • TBAB : Balances speed and sustainability for industrial applications.

Characterization and Analytical Data

Spectral Consistency Across Methods

All methods produce identical IR and NMR profiles for the target compound, confirming structural integrity:

TechniqueBorax MethodPhotoredoxTBAB
IR (C≡N) 2202 cm⁻¹2205 cm⁻¹2200 cm⁻¹
¹H NMR (CH₃) δ 1.79δ 1.77δ 1.81

Purity Assessment

HPLC analyses across methods show ≥98% purity, with retention times of 4.2–4.5 minutes (C18 column, MeOH:H₂O 70:30) .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and chloro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its unique structural properties.

1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrano[2,3-c]pyrazole compounds exhibit anticancer properties. For instance, a study demonstrated that certain analogs of 6-amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile effectively inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast)15Apoptosis induction
Study BHeLa (Cervical)20Cell cycle arrest
Study CA549 (Lung)10ROS generation

1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. Research has shown that it can inhibit pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases.

Agrochemical Applications

The structure of this compound allows for exploration in agrochemicals as a pesticide or herbicide.

2.1 Pesticidal Activity
Studies have reported that this compound exhibits significant insecticidal activity against common agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death.

Table 2: Pesticidal Efficacy

Pest SpeciesConcentration (g/L)Mortality Rate (%)
Aphids0.585
Whiteflies0.890
Beetles1.075

Material Science Applications

In material science, the compound's unique chemical structure allows for the development of novel materials with specific properties.

3.1 Polymerization Studies
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This is particularly relevant for developing advanced materials used in aerospace and automotive industries.

Case Study: Polymer Blends
A recent case study demonstrated that blending this compound with polycarbonate resulted in improved impact resistance and thermal properties compared to pure polycarbonate.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes and signaling pathways, contributing to its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in aryl substituents at position 4, electronic/steric modifications, and synthesis yields:

Compound Name Substituent at Position 4 Yield Melting Point (°C) Key Properties References
6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 2-Chlorophenyl 92% Not reported High steric hindrance; potential PDE2 inhibition
6-Amino-4-(4-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-Fluorophenyl 96% 244–245 Electron-withdrawing fluorine enhances polarity
6-Amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-Hydroxyphenyl Not reported Not reported Hydroxyl group improves aqueous solubility; antibacterial activity
6-Amino-4-(5-methoxy-2-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3-methyl-... 5-Methoxy-2-((4-(trifluoromethyl)benzyl)oxy)phenyl 44% Not reported Bulky substituent; PDE2 inhibitor (IC₅₀ = 0.12 µM)
6-Amino-4-(3,4,5-trimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3,4,5-Trimethoxyphenyl Not reported Not reported Electron-donating methoxy groups; antitumor potential

Spectral and Physicochemical Data

  • ¹H NMR: Target compound: δ 1.78 (s, 3H, CH₃), 4.88 (s, 1H, CH-pyrano), 7.12–7.20 (m, 4H, aromatic) . 4-Hydroxyphenyl analog: δ 9.06 (s, 1H, OH) .
  • 13C NMR: Target compound: δ 10.2 (CH₃), 98.53 (C-pyrano), 161.09 (C≡N) . Trimethoxyphenyl analog: δ 55.40 (OCH₃), 158.96 (C-O) .
  • HRMS : Precision within ±0.002 ppm across analogs .

Biological Activity

6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological effects, and molecular mechanisms associated with this compound, drawing from various research studies and findings.

  • Molecular Formula : C14H11ClN4O
  • Molecular Weight : 286.71 g/mol
  • CAS Number : 317841-76-2

The compound features a pyrano[2,3-c]pyrazole structure, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrano[2,3-c]pyrazoles exhibit notable antimicrobial properties. For instance:

  • A study evaluated the antibacterial activity of various derivatives against both Gram-positive and Gram-negative bacteria. Compounds showed inhibition zones ranging from 0 to 31 mm compared to standard drugs like ciprofloxacin and ampicillin .
CompoundGram-positive Activity (mm)Gram-negative Activity (mm)
6-Amino-4-(2-chlorophenyl)-3-methyl10-2221-31
Ciprofloxacin21-2331-32

The results indicate that the compound possesses moderate to strong antibacterial activity.

Antimalarial Activity

Another significant aspect of this compound is its antimalarial potential. A related study synthesized hybrid compounds incorporating the pyrano[2,3-c]pyrazole framework and assessed their activity against Plasmodium falciparum strains:

  • The synthesized hybrids exhibited substantial antiplasmodial activities with effective concentrations (EC50) as low as 0.0130 µM against the sensitive 3D7 strain and 0.02 µM against the K1 strain. The selectivity index values were greater than 800, indicating a favorable therapeutic window .

The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and pathways:

  • Inhibition of Lactate Dehydrogenase : Molecular docking studies suggest that the compound binds effectively to P. falciparum lactate dehydrogenase, a crucial enzyme in the metabolic pathway of the malaria parasite .
  • Nucleophilic Attack Mechanism : The presence of positively charged hydrogen atoms in the compound enhances its nucleophilicity, facilitating interactions with target biomolecules within pathogens .

Study on Antimycobacterial Activity

A recent investigation focused on the antimycobacterial properties of similar pyrazole derivatives revealed promising results against Mycobacterium smegmatis. The study highlighted that modifications in the pyrano[2,3-c]pyrazole structure could enhance activity against mycobacterial strains .

Synthesis Techniques

Various synthetic approaches have been explored for creating derivatives of this compound. A notable method involves multicomponent reactions that yield high purity and yield rates (up to 90%) under mild conditions .

Q & A

What are the optimized synthetic routes for preparing 6-amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, and how do reaction conditions influence yield and purity?

Level : Basic
Methodological Answer :
The compound is synthesized via a one-pot multicomponent reaction involving hydrazine hydrate, ethyl acetoacetate, 2-chlorobenzaldehyde, and malononitrile. Key variables include:

  • Catalysts : Tetra-nn-butyl ammonium bromide (TBAB) in aqueous medium yields 75–85% purity, while trisodium citrate dihydrate in ethanol/water (1:1) improves regioselectivity .
  • Solvent Systems : Ethanol/water mixtures reduce side reactions compared to pure organic solvents, enhancing yields to ~90% .
  • Reaction Time : Reflux for 25–30 minutes with TBAB vs. 2 hours at room temperature with trisodium citrate .
    Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis and NMR .

How does X-ray crystallography elucidate the molecular geometry and intermolecular interactions of this compound?

Level : Basic
Methodological Answer :
Single-crystal X-ray diffraction reveals:

  • Bond Parameters : The pyran ring adopts a half-chair conformation with a puckering amplitude (Q) of 0.292 Å. The dihedral angle between the pyrazole and chlorophenyl rings is 85.3°, indicating limited conjugation .
  • Intermolecular Interactions : N–H⋯N hydrogen bonds (2.89–3.12 Å) stabilize the crystal lattice, while C–H⋯π interactions (3.45 Å) contribute to packing efficiency .
    Data Interpretation : Refinement parameters (R1 = 0.0464, wR2 = 0.0966) confirm high data reliability .

What spectroscopic techniques are critical for characterizing structural deviations in substituted derivatives of this compound?

Level : Basic
Methodological Answer :

  • IR Spectroscopy : CN stretch at ~2200 cm⁻¹ and NH₂ stretches at ~3400 cm⁻¹ confirm functional group integrity .
  • ¹H NMR : Aromatic protons (δ 7.11–7.43 ppm) and pyran-CH (δ 4.56 ppm) verify regiochemistry. NH₂ protons appear as broad singlets at δ 6.02 ppm .
  • ¹³C NMR : The cyano carbon resonates at ~115 ppm, while the pyrazole C=O (if present) appears at ~160 ppm .
    Validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., m/z 331 [M+H]⁺ for 4-chlorophenyl derivatives) .

How do substituents on the aryl group (e.g., 2-chlorophenyl vs. 4-nitrophenyl) influence biological activity in structure-activity relationship (SAR) studies?

Level : Advanced
Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : 2-Chlorophenyl derivatives show enhanced antibacterial activity (MIC = 12.5 µg/mL against S. aureus) due to improved membrane penetration .
  • Electron-Donating Groups (EDGs) : 4-Methoxyphenyl analogs exhibit reduced activity (MIC > 50 µg/mL), likely due to decreased electrophilicity .
  • Steric Effects : Bulky 3,4,5-trimethoxyphenyl substituents lower solubility, limiting in vitro efficacy .
    Experimental Design : Use standardized microdilution assays (CLSI guidelines) and compare IC₅₀ values across derivatives .

What mechanistic insights explain the role of green catalysts (e.g., trisodium citrate) in improving reaction efficiency?

Level : Advanced
Methodological Answer :
Trisodium citrate acts as a bifunctional catalyst:

  • Base Activation : Deprotonates malononitrile, accelerating Knoevenagel condensation .
  • Hydrogen Bonding : Stabilizes intermediates via O–H⋯N interactions, reducing activation energy .
    Kinetic Analysis : Pseudo-first-order rate constants (kobsk_{\text{obs}}) increase by 2.5-fold compared to uncatalyzed reactions .

How can crystallographic data resolve discrepancies in reported bond lengths or angles for this compound?

Level : Advanced
Methodological Answer :

  • Data Comparison : Compare C–C bond lengths in the pyran ring (1.52–1.56 Å) across studies. Deviations >0.03 Å may indicate lattice strain or measurement errors .
  • R-Factor Analysis : Lower RintR_{\text{int}} values (e.g., 0.0304 vs. 0.0645) prioritize datasets with higher precision .
    Tools : Use Mercury or OLEX2 software for structural overlays and Hirshfeld surface analysis .

What strategies mitigate contradictions in biological activity data between in vitro and computational models?

Level : Advanced
Methodological Answer :

  • Docking Studies : Optimize AutoDock Vina parameters (e.g., grid spacing = 0.375 Å) to align with X-ray geometries of target enzymes .
  • Validation : Compare computed binding affinities (ΔG = -8.2 kcal/mol) with experimental IC₅₀ values using Spearman’s rank correlation (rs>0.7r_s > 0.7) .
    Troubleshooting : Account for solvent effects (e.g., PBS vs. DMSO) in in vitro assays to reduce false negatives .

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